3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine
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Overview
Description
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyrazolo[1,5-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom at the 4-position using chlorine gas or thionyl chloride.
Iodination: Introduction of an iodine atom at the 7-position using iodine or an iodine-containing reagent.
Industrial Production Methods
the synthesis likely follows similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides or thiols .
Scientific Research Applications
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrimidine
- 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]triazine
- 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]quinoxaline
Uniqueness
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing molecules with specific biological or material properties .
Properties
IUPAC Name |
3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-11-12-4(9)2-10-6(8)5(3)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXISKDLMQSWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)C(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490406-70-5 |
Source
|
Record name | 3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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